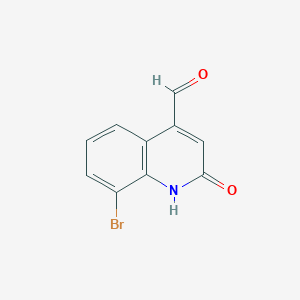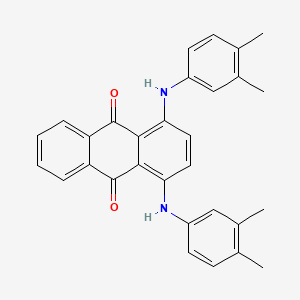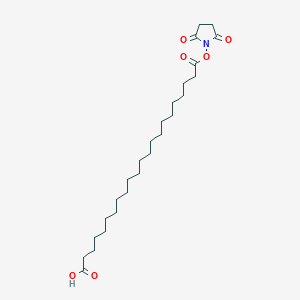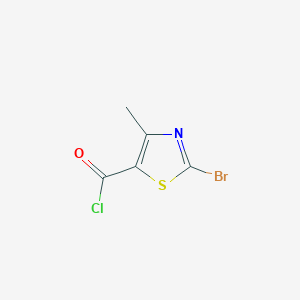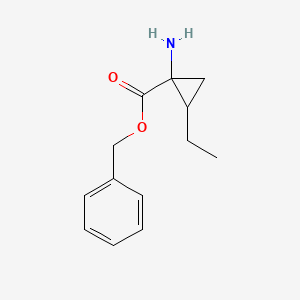
Benzyl1-amino-2-ethylcyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl1-amino-2-ethylcyclopropane-1-carboxylate is a synthetic organic compound that features a cyclopropane ring fused with an amino acid structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl1-amino-2-ethylcyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of benzylamine with ethyl diazoacetate in the presence of a catalyst such as rhodium or copper. The reaction conditions often require a controlled temperature and inert atmosphere to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
Benzyl1-amino-2-ethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Benzyl1-amino-2-ethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Benzyl1-amino-2-ethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropane ring’s strain and the presence of functional groups contribute to its reactivity and specificity in these interactions.
相似化合物的比较
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor in the biosynthesis of the plant hormone ethylene.
Cyclopropane derivatives: Various compounds containing the cyclopropane ring with different substituents.
Uniqueness
Benzyl1-amino-2-ethylcyclopropane-1-carboxylate is unique due to the combination of the benzyl group, amino group, and cyclopropane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
benzyl 1-amino-2-ethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-2-11-8-13(11,14)12(15)16-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9,14H2,1H3 |
InChI 键 |
QKYVVNOXDBXBOR-UHFFFAOYSA-N |
规范 SMILES |
CCC1CC1(C(=O)OCC2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5'-(Aminomethyl)spiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione](/img/structure/B13123277.png)

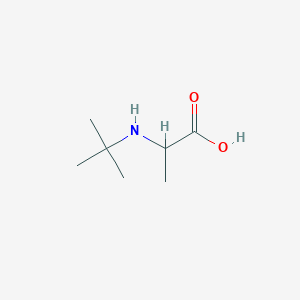
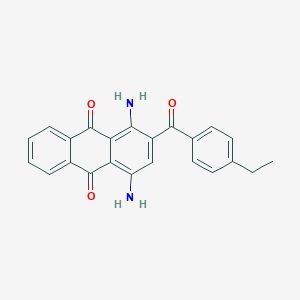
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B13123293.png)

![2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13123305.png)
